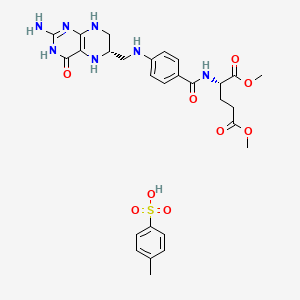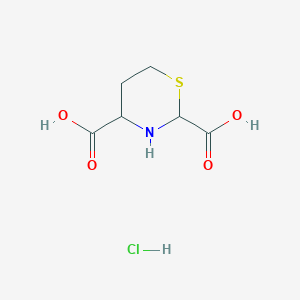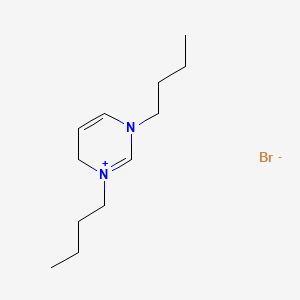
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its role as a byproduct in the synthesis of Carboplatin-d4, an analog of Cisplatin with reduced nephrotoxicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with butyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboplatin-d4: An analog of Cisplatin with reduced nephrotoxicity.
Dihydropyrimidinones: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is unique due to its specific chemical structure and its role as a byproduct in the synthesis of Carboplatin-d4
Eigenschaften
Molekularformel |
C12H23BrN2 |
|---|---|
Molekulargewicht |
275.23 g/mol |
IUPAC-Name |
1,3-dibutyl-4H-pyrimidin-3-ium;bromide |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2;/h7,10,12H,3-6,8-9,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LFCPPYLNXDGMRB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN1C=CC[N+](=C1)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



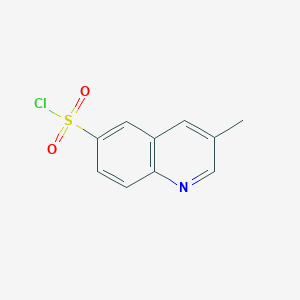
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

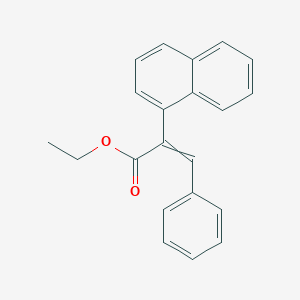
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
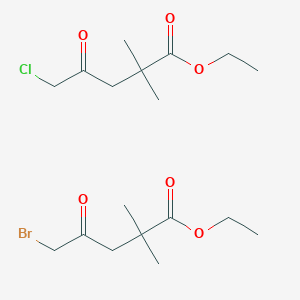
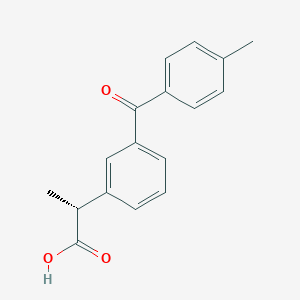
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
